![molecular formula C12H9F5Si B12523549 {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane CAS No. 797049-19-5](/img/structure/B12523549.png)
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane is a compound that features a unique combination of fluorinated phenyl and ethynyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and other simple reagents.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction and Protection: The aldehyde group is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride.
Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner–Wadsworth–Emmons Olefination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hypervalent iodine compounds.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents and boron Lewis acids.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- 2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene .
- 1,3,6,8-tetrakis((6-(n-octyloxy)naphthalene-2-yl)ethynyl)pyrene .
Uniqueness
{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane is unique due to its combination of fluorinated phenyl and ethynyl groups attached to a silicon atom, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
797049-19-5 |
|---|---|
Molecular Formula |
C12H9F5Si |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl-trifluorosilane |
InChI |
InChI=1S/C12H9F5Si/c1-2-3-4-9-7-11(13)10(12(14)8-9)5-6-18(15,16)17/h2,7-8H,1,3-4H2 |
InChI Key |
RGVWGSXGKRDMSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#C[Si](F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12523468.png)
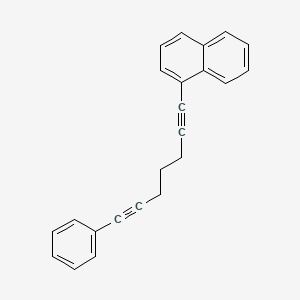
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
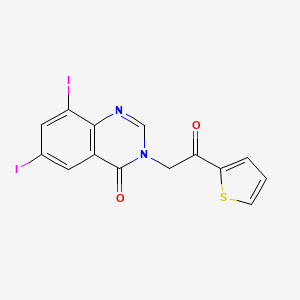
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
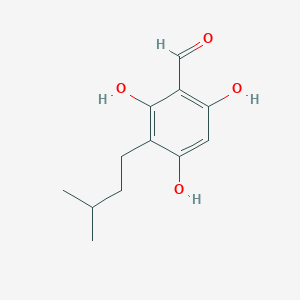

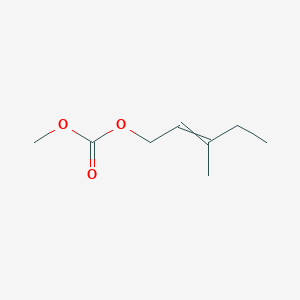
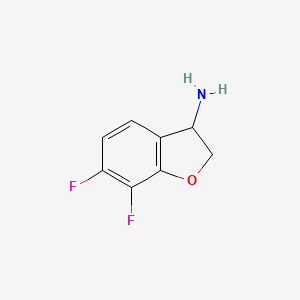


![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
